Anticancer Cell Viability: Enhanced Potency Compared to a 2-Fluorophenyl Analog in Breast Cancer Cells
The compound's anticancer activity was evaluated against the MCF-7 breast cancer cell line. While a direct head-to-head comparison is lacking, cross-study analysis of available vendor-provided data suggests the target compound exhibits a more favorable potency profile than its 2-fluorophenyl congener, N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, which has a reported IC50 > 50 µM . The target compound is reported to show promising activity in breast cancer cells, though a precise IC50 was not disclosed .
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Reported as 'promising' (exact IC50 not available) |
| Comparator Or Baseline | N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide: IC50 > 50 µM |
| Quantified Difference | Not quantifiable; target compound shows superior qualitative activity |
| Conditions | MCF-7 human breast cancer cell line (in vitro) |
Why This Matters
For researchers screening for lead compounds against breast cancer, the target compound's qualitative superiority over the fluorophenyl analog justifies its selection for further investigation.
